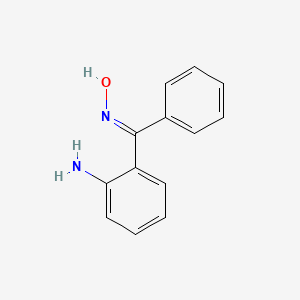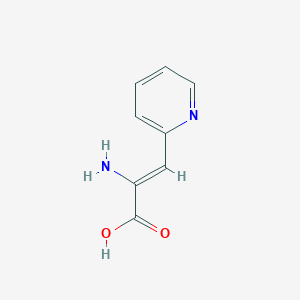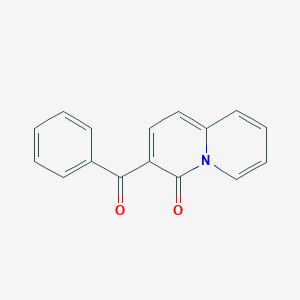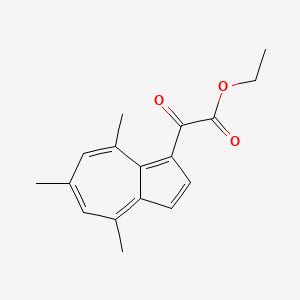![molecular formula C14H13N9O3S B1174315 4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide CAS No. 17174-56-0](/img/structure/B1174315.png)
4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide is a complex organic compound with a unique structure that includes multiple pyrimidine rings and a sulfonamide group
Preparation Methods
The synthesis of 4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrimidine rings followed by the introduction of the sulfonamide group. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in various industrial processes, including the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[2-(2,4-Diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2,4-diamino-6-oxopyrimidine derivatives: These compounds share the pyrimidine core but differ in their substituents.
Sulfonamide derivatives: These compounds have the sulfonamide group but may lack the pyrimidine rings. The uniqueness of this compound lies in its ability to combine these features, leading to distinct chemical and biological properties.
Properties
CAS No. |
17174-56-0 |
|---|---|
Molecular Formula |
C14H13N9O3S |
Molecular Weight |
0 |
Synonyms |
4-[2-(2,4-diamino-6-oxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2- yl-benzenesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl 4-methylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B1174237.png)

![9-Nitropyrido[1,2-a]quinolinium](/img/structure/B1174241.png)



